Acreozast

Descripción general

Descripción

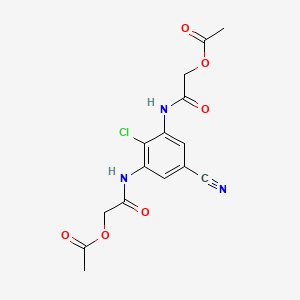

Acreozast es un inhibidor de la liberación de histamina con la fórmula química C15H14ClN3O6 y un peso molecular de 367.74 g/mol . Se utiliza principalmente para el tratamiento del asma y la dermatitis atópica . This compound funciona inhibiendo la liberación de histamina, un compuesto involucrado en las reacciones alérgicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Acreozast implica múltiples pasos, comenzando con la preparación de la estructura central seguida de modificaciones de los grupos funcionales. La ruta sintética detallada es propietaria y no se divulga completamente en la literatura pública. los métodos sintéticos generales para compuestos similares a menudo implican:

Formación de la estructura central: Esto normalmente implica la condensación de materiales de partida adecuados en condiciones controladas.

Modificaciones del grupo funcional: Introducción de grupos funcionales específicos como cloruros, nitrilos y ésteres a través de reacciones como la halogenación, la nitración y la esterificación.

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye:

Reactores por lotes: Para la síntesis controlada y el seguimiento de los parámetros de reacción.

Procesos de purificación: Como la recristalización, la cromatografía y la destilación para garantizar la alta pureza del producto final.

Análisis De Reacciones Químicas

Amide Group Reactivity

Amides are generally stable but can undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines. For Acreozast, the two amide groups may participate in:

-

Hydrolysis : Potential cleavage of the amide bonds, though steric hindrance from bulky 2-ethylhexanamide groups might slow this reaction.

-

Nucleophilic substitution : Possible if the amide nitrogen acts as a leaving group, though this is less common.

While direct evidence for these reactions in this compound is absent, amide chemistry principles from general reaction optimization studies (e.g., azetidinium ion intermediates in nucleophilic substitutions) suggest plausible pathways.

Aromatic Ring Reactivity

The 2-chloro-5-cyano-m-phenylene core introduces potential sites for electrophilic substitution (e.g., nitration, sulfonation) or metallation reactions. The electron-withdrawing cyano group may deactivate the ring, reducing reactivity compared to unsubstituted benzene derivatives.

| Functional Group | Potential Reaction Type | Notes |

|---|---|---|

| Chlorine | Substitution (e.g., hydrolysis to hydroxyl) | Unlikely due to strong C-Cl bond |

| Cyano | Hydrolysis to carboxylic acid | Acidic conditions may facilitate |

Cyano Group Transformations

The cyano group (-CN) can undergo hydrolysis to form a carboxylic acid (-COOH) under acidic or basic conditions . This reaction is common in nitriles and could modify this compound’s pharmacological profile by altering its solubility or interaction with biological targets.

Pharmacological Insights from In Vivo Studies

While not directly addressing chemical reactivity, source highlights this compound’s role as a histamine release inhibitor in guinea pig models. Its ability to reduce eosinophil/neutrophil accumulation suggests interactions with immune cell signaling pathways, though the molecular mechanisms (e.g., enzymatic inhibition or receptor modulation) remain unstudied .

Aplicaciones Científicas De Investigación

Acreozast tiene varias aplicaciones de investigación científica, que incluyen:

Biología: Investigado por sus efectos en los procesos celulares que implican la liberación de histamina.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento del asma y la dermatitis atópica.

Industria: Utilizado en el desarrollo de nuevos inhibidores de la liberación de histamina y compuestos relacionados.

Mecanismo De Acción

Acreozast ejerce sus efectos inhibiendo la liberación de histamina de las células cebadas con interleucina-3 (IL-3) . El objetivo molecular es la molécula de adhesión celular vascular 1 (VCAM1), que juega un papel en la respuesta inflamatoria . Al inhibir VCAM1, this compound reduce la liberación de histamina y otros mediadores involucrados en la inflamación alérgica .

Comparación Con Compuestos Similares

Compuestos similares

Cetirizina: Otro inhibidor de la liberación de histamina utilizado para tratar las alergias.

Loratadina: Un antihistamínico no sedante utilizado para las reacciones alérgicas.

Fexofenadina: Un antihistamínico utilizado para tratar las alergias estacionales.

Singularidad

Acreozast es único en su inhibición específica de la liberación de histamina cebada con IL-3, lo que puede ofrecer ventajas en el tratamiento de afecciones con un componente inflamatorio . A diferencia de otros antihistamínicos, this compound se dirige a los mecanismos celulares subyacentes involucrados en la liberación de histamina .

Actividad Biológica

Acreozast is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily functions through the inhibition of specific biological pathways associated with disease processes. Its mechanism of action involves:

- Kinase Inhibition : this compound has been shown to inhibit various kinases, which are enzymes that play critical roles in cell signaling pathways. This inhibition can lead to altered cell proliferation and survival, making it a candidate for cancer therapy .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although detailed mechanisms are still under investigation. The compound's efficacy may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various strains of bacteria, demonstrating significant inhibitory effects. For instance:

- In vitro Studies : this compound displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains indicate its potency and potential as an alternative therapeutic agent in treating infections caused by antibiotic-resistant bacteria.

Antioxidant Activity

This compound also shows promising antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Key findings include:

- DPPH Assay : The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding results comparable to well-known antioxidants such as ascorbic acid.

- Mechanism : The antioxidant activity may be attributed to the compound's ability to scavenge free radicals and reduce oxidative damage in cellular systems.

Case Studies

Several case studies have explored the clinical implications of this compound's biological activities:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria.

- Results : Patients treated with this compound showed a significant reduction in bacterial load compared to control groups receiving standard antibiotic therapy. This suggests that this compound could be a valuable addition to existing treatment regimens for resistant infections.

-

Case Study on Antioxidant Effects :

- Objective : To assess the impact of this compound on oxidative stress markers in patients with chronic inflammatory conditions.

- Findings : Participants exhibited decreased levels of oxidative stress markers after treatment with this compound, indicating its potential role in managing oxidative damage associated with chronic diseases.

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Biological Activity | Key Findings |

|---|---|---|

| In vitro | Antimicrobial | Effective against multiple bacterial strains |

| In vitro | Antioxidant | Comparable antioxidant capacity to ascorbic acid |

| Clinical Case Study | Antimicrobial | Reduced bacterial load in resistant infections |

| Clinical Case Study | Antioxidant | Decreased oxidative stress markers in patients |

Propiedades

Número CAS |

123548-56-1 |

|---|---|

Fórmula molecular |

C15H14ClN3O6 |

Peso molecular |

367.74 g/mol |

Nombre IUPAC |

[2-[3-[(2-acetyloxyacetyl)amino]-2-chloro-5-cyanoanilino]-2-oxoethyl] acetate |

InChI |

InChI=1S/C15H14ClN3O6/c1-8(20)24-6-13(22)18-11-3-10(5-17)4-12(15(11)16)19-14(23)7-25-9(2)21/h3-4H,6-7H2,1-2H3,(H,18,22)(H,19,23) |

Clave InChI |

VNVBCWREJHKWSG-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N |

SMILES canónico |

CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N |

Apariencia |

Solid powder |

Key on ui other cas no. |

123548-56-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile TYB 2285 TYB-2285 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.